methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Overview
Description
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand . Its primary targets are copper ions (Cu+ and Cu2+), which it stabilizes in the reaction environment .
Mode of Action
This compound interacts with its targets by stabilizing copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The azide-acetylene cycloaddition is a key biochemical pathway affected by this compound . This reaction is part of the click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields.
Pharmacokinetics
It is soluble in dmso and dmf , which suggests it may have good bioavailability.
Result of Action
The stabilization of copper ions by this compound enhances the catalytic effect of these ions in the azide-acetylene cycloaddition . This results in an increased rate of this reaction, which is beneficial in various chemical synthesis processes.
Action Environment
This suggests that it is stable and effective in a variety of environmental conditions. It should be stored at -20°c and protected from heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general reaction scheme is as follows: [ \text{1-methyl-1H-1,2,3-triazole} + \text{formaldehyde} + \text{methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is similar in structure but contains benzyl groups instead of methyl groups.
1H-1,2,4-Triazol-3-amine: Another triazole derivative with different substitution patterns and applications.
Uniqueness
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(1-methyltriazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-3-5-4-9(2)8-7-5;/h4,6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWHDNYVFJOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-24-8 | |
Record name | methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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